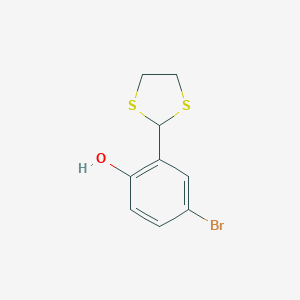

4-Bromo-2-(1,3-dithiolan-2-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(1,3-dithiolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrOS2/c10-6-1-2-8(11)7(5-6)9-12-3-4-13-9/h1-2,5,9,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSLMGQWCGFHRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C2=C(C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403020 | |

| Record name | 4-bromo-2-(1,3-dithiolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-78-5 | |

| Record name | 4-bromo-2-(1,3-dithiolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-2-(1,3-dithiolan-2-yl)phenol chemical structure properties

The following technical monograph provides an in-depth structural and functional analysis of 4-Bromo-2-(1,3-dithiolan-2-yl)phenol . This guide is structured to support researchers in medicinal chemistry and materials science, focusing on the molecule's utility as a bifunctional "safety-catch" scaffold.[1]

CAS Registry Number: 175276-78-5

Molecular Formula: C

Executive Summary

4-Bromo-2-(1,3-dithiolan-2-yl)phenol represents a high-value "orthogonally functionalized" building block.[1] Its core utility lies in the simultaneous presence of three distinct reactive centers: a phenolic hydroxyl group (nucleophile/directing group), an aryl bromide (electrophile for cross-coupling), and a 1,3-dithiolane ring (masked aldehyde/lipophilic pharmacophore).[1]

For drug development professionals, this molecule offers a strategic advantage: the dithiolane moiety serves as a robust protecting group for the aldehyde during harsh organometallic couplings (e.g., Suzuki-Miyaura) at the bromine position, which would otherwise be incompatible with a free carbonyl.[1]

Chemical Structure & Electronic Properties[2]

Structural Architecture

The molecule consists of a phenol core substituted at the ortho position (C2) with a 1,3-dithiolane ring and at the para position (C4) with a bromine atom.

-

Phenolic OH (C1): Acts as a hydrogen bond donor/acceptor (pKa ~9.5–10.0). The ortho-dithiolane can participate in intramolecular hydrogen bonding, potentially stabilizing the structure and influencing the pKa.[1]

-

1,3-Dithiolane (C2): A thioacetal ring.[2] Unlike its oxygen analog (dioxolane), the dithiolane is highly lipophilic and resistant to basic/nucleophilic conditions, making it stable during base-mediated alkylations or couplings.[1]

-

Bromine (C4): Located para to the hydroxyl group. This position is electronically activated for Pd-catalyzed cross-coupling reactions due to the electron-donating resonance effect of the hydroxyl group (despite the inductive withdrawal).[1]

Electronic Diagram (Graphviz)

The following diagram illustrates the electronic push-pull system and the steric environment of the molecule.

Figure 1: Functional connectivity and electronic interactions within the scaffold.[1]

Synthesis & Production Protocols

The synthesis typically proceeds via the thioacetalization of 4-bromo-2-hydroxybenzaldehyde (4-bromosalicylaldehyde).[1] This reaction must be catalyzed by a Lewis acid or a Brønsted acid.[2]

Optimized Protocol (Lewis Acid Method)

-

Precursor: 4-Bromo-2-hydroxybenzaldehyde.[1]

-

Reagent: 1,2-Ethanedithiol (1.1 equivalents).

-

Catalyst: Boron Trifluoride Etherate (BF

·OEt -

Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl

), dissolve 4-bromo-2-hydroxybenzaldehyde (10 mmol) in anhydrous DCM (20 mL). -

Addition: Add 1,2-ethanedithiol (11 mmol) via syringe. The solution may turn slightly yellow.

-

Catalysis: Cool the mixture to 0°C. Add BF

·OEt -

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde spot (lower R

) should disappear, replaced by the non-polar dithiolane spot (higher R -

Workup: Quench with 10% NaHCO

solution. Extract with DCM (3x). Wash combined organics with water and brine. Dry over Na -

Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (eluting with 5% EtOAc in Hexanes).

Critical Control Point: 1,2-Ethanedithiol has a potent stench.[1] All operations must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be used to neutralize glassware and syringes.

Reactivity Profile & Applications

This molecule acts as a divergent intermediate. The dithiolane group is "orthogonal" to the bromide, meaning it survives the conditions used to react the bromide, and vice versa.[1]

Divergent Synthesis Map

The following workflow demonstrates how to selectively manipulate the molecule for drug discovery libraries.

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the scaffold.

Mechanism of Action in Applications

-

Suzuki-Miyaura Coupling: The dithiolane sulfur atoms are soft Lewis bases and can poison Palladium catalysts. However, the steric bulk of the dithiolane and the chelate effect usually prevent irreversible poisoning if the catalyst loading is sufficient (3-5 mol%) and phosphine ligands are used.[1] This allows the construction of biaryl systems without touching the masked aldehyde.

-

Deprotection (The "Safety Catch"): Once the biaryl system is built (Path A), the dithiolane can be removed using "thiophilic" reagents like Mercury(II) perchlorate or oxidative conditions (NBS in aqueous acetone) to reveal the aldehyde. This aldehyde can then be used for reductive amination or Wittig reactions.

Physicochemical Properties (ADMET)

For drug development, the dithiolane ring significantly alters the property profile compared to the parent aldehyde.

| Property | Value (Predicted/Typical) | Impact on Drug Design |

| LogP (Lipophilicity) | ~3.8 – 4.2 | High.[1] The dithiolane adds significant lipophilicity compared to C=O. Useful for CNS penetration but requires formulation aid. |

| Solubility | Low (Water), High (DCM, DMSO) | Requires organic co-solvents (DMSO/PEG) for biological assays. |

| H-Bond Donors | 1 (Phenol OH) | Good for receptor binding; can be capped to modulate permeability. |

| Stability | Acid: High / Base: High / Oxidant: Low | Stable in physiological pH. Sensitive to metabolic oxidation (S-oxidation). |

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.[1]

-

Odor: While the dithiolane ring is less odorous than the free dithiol reagent, it may still possess a faint sulfur smell.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Sulfur compounds can oxidize to sulfoxides over time if exposed to air.

References

-

Chemical Identity: "4-bromo-2-(1,3-dithiolan-2-yl)phenol."[1][3][4] AK Scientific Catalog, Item 7286CM.[4] Link

-

Synthesis Methodology: "Synthesis of functional 1,2-dithiolanes." Organic & Biomolecular Chemistry, 2020. (Adapted protocol logic). Link

-

Dithiolane Protection: "1,3-Dithianes, 1,3-Dithiolanes - Synthesis and Deprotection." Organic Chemistry Portal. Link

-

Related Salicylaldehyde Chemistry: "Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines." Molecules, 2023. Link

Sources

- 1. CN104447398A - Synthesis and application of 5-bromosalicylaldehyde 2-amino-2-methyl-1,3-propanediol Schiff base having antitumor activity - Google Patents [patents.google.com]

- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 3. scribd.com [scribd.com]

- 4. Search Results - AK Scientific [aksci.com]

An In-Depth Technical Guide to the Solubility of Bromo-Phenol Dithiolane Derivatives in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their therapeutic efficacy and developability. For emerging classes of molecules such as bromo-phenol dithiolane derivatives, a comprehensive understanding of their solubility characteristics in various organic solvents is paramount for successful formulation, purification, and preclinical assessment. This guide provides a detailed exploration of the theoretical underpinnings and practical methodologies for evaluating the solubility of these complex molecules. We delve into the nuanced interplay of intermolecular forces governed by the bromo, phenol, and dithiolane moieties, offering a predictive framework for solubility behavior. Furthermore, a rigorous, step-by-step protocol for the definitive determination of solubility via the shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) quantification, is presented. This document is intended to serve as a foundational resource, empowering researchers to make informed decisions in the selection of solvent systems and the advancement of bromo-phenol dithiolane derivatives as potential therapeutic agents.

The Molecular Architecture and Its Impact on Solubility

The solubility of bromo-phenol dithiolane derivatives is a direct consequence of their distinct structural features. A holistic understanding of how each component interacts with a given solvent is crucial for predicting and manipulating solubility.

The bromo-phenol moiety introduces a complex interplay of intermolecular forces. The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, predisposing the molecule to favorable interactions with polar, protic solvents such as alcohols.[1] Conversely, the aromatic ring is nonpolar and engages in van der Waals forces, particularly π-π stacking with aromatic solvents like toluene.[2] The bromine substituent further complicates this picture. As an electronegative atom, it imparts a dipole moment to the molecule and can participate in dipole-dipole interactions. Its presence on the aromatic ring also influences the acidity of the phenolic proton, which can affect solubility in acidic or basic media.[3]

The dithiolane ring, a five-membered heterocycle containing two sulfur atoms, contributes to the overall polarity and steric bulk of the molecule.[4] The sulfur atoms can act as weak hydrogen bond acceptors and participate in dipole-dipole interactions. The dithiolane ring is generally considered to be of intermediate polarity.

The interplay of these functional groups dictates the overall solubility profile. In essence, bromo-phenol dithiolane derivatives are amphiphilic in nature, possessing both polar (hydroxyl, sulfur atoms) and nonpolar (aromatic ring, alkyl backbone of the dithiolane) regions. This dual character suggests that their solubility will be highly dependent on the specific balance of these properties in a given solvent.

A Predictive Framework for Solvent Selection

The age-old axiom of "like dissolves like" provides a foundational, albeit simplistic, starting point for solvent selection.[5] A more nuanced approach involves considering the specific intermolecular forces at play.

High Solubility is anticipated in:

-

Aprotic Polar Solvents: Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent candidates. Their high polarity and ability to accept hydrogen bonds can effectively solvate the polar functionalities of the bromo-phenol dithiolane derivatives.

-

Moderately Polar Solvents: Solvents such as acetone, ethyl acetate, and dichloromethane are likely to offer good solubility. They provide a balance of polarity to interact with the hydroxyl and dithiolane groups, and nonpolar character to associate with the aromatic ring.

Moderate to Low Solubility is expected in:

-

Protic Polar Solvents: While alcohols (e.g., methanol, ethanol) can hydrogen bond with the phenolic hydroxyl group, their ability to solvate the nonpolar regions of the molecule may be limited, leading to moderate solubility.[2]

-

Nonpolar Solvents: Solvents like hexane and cyclohexane are unlikely to be effective. Their inability to form strong interactions with the polar functional groups will result in poor solvation. Aromatic nonpolar solvents like toluene may show slightly better performance due to potential π-π interactions with the phenol ring.[2]

It is imperative to recognize that these are predictive guidelines. Experimental determination remains the gold standard for ascertaining the precise solubility of a given bromo-phenol dithiolane derivative in a specific solvent.

Experimental Determination of Solubility: A Validated Protocol

The shake-flask method is the most reliable and widely accepted technique for determining the thermodynamic solubility of a compound.[6] The following protocol is designed to be a self-validating system for obtaining accurate and reproducible solubility data for bromo-phenol dithiolane derivatives.

Materials and Instrumentation

-

Bromo-phenol dithiolane derivative (solid, of known purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[7][8]

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid bromo-phenol dithiolane derivative to a series of vials, each containing a different organic solvent. An excess is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.[9] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Sample Preparation for Analysis:

-

Once equilibrium is achieved, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles that would lead to an overestimation of solubility.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of the bromo-phenol dithiolane derivative of known concentrations in the solvent of interest.

-

Develop and validate an HPLC method for the accurate quantification of the compound. This typically involves selecting an appropriate column, mobile phase, and detection wavelength.[10][11]

-

Inject the filtered saturated solutions and the standard solutions into the HPLC system.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of the bromo-phenol dithiolane derivative in the saturated solutions by interpolating their peak areas from the calibration curve.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Organic Solvent | Dielectric Constant | Solubility (mg/mL) at 25 °C |

| Hexane | 1.88 | Experimentally Determined Value |

| Toluene | 2.38 | Experimentally Determined Value |

| Dichloromethane | 8.93 | Experimentally Determined Value |

| Acetone | 20.7 | Experimentally Determined Value |

| Ethanol | 24.5 | Experimentally Determined Value |

| Methanol | 32.7 | Experimentally Determined Value |

| Acetonitrile | 37.5 | Experimentally Determined Value |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Experimentally Determined Value |

Caption: Experimentally determined solubility of a representative bromo-phenol dithiolane derivative in a range of organic solvents at 25 °C.

Visualizing the Key Determinants of Solubility

The following diagram illustrates the logical relationships between the molecular features of bromo-phenol dithiolane derivatives and the solvent properties that govern their solubility.

Caption: Factors influencing the solubility of bromo-phenol dithiolane derivatives.

Conclusion

This technical guide has provided a comprehensive overview of the principles and practices governing the solubility of bromo-phenol dithiolane derivatives in organic solvents. By understanding the intricate interplay of their structural components with different solvent environments, researchers can make more strategic decisions in the early stages of drug development. The detailed experimental protocol offers a robust framework for generating reliable and reproducible solubility data, which is essential for advancing these promising compounds through the development pipeline. The predictive framework, coupled with empirical determination, will undoubtedly accelerate the formulation and optimization of this important class of molecules.

References

-

HPLC method for the quantification of phenolic acids, phenolic aldehydes, coumarins and furanic derivatives in different kinds of toasted wood used for the ageing of brandies. (2011). Analytical Methods, 3(1). [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018). Regulations.gov. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2010). Dissolution Technologies. [Link]

-

Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. [Link]

-

How to perform the shake flask method to determine solubility. (2017). Quora. [Link]

-

Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. (2017). Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28. [Link]

-

Studies on the solubility of phenolic compounds. (2017). ResearchGate. [Link]

-

Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. (2020). Organic & Biomolecular Chemistry. [Link]

-

Extraction and characterization of phenolic compounds and their potential antioxidant activities. (2022). Journal of Food Science and Technology. [Link]

-

Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. (2022). Plants. [Link]

-

Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. (2017). Scientific Research Publishing. [Link]

-

Phenol Solubility Data Overview. (n.d.). Scribd. [Link]

-

What is the solubility of phenol in organic solvents? (2023). Ruishuang Chem. [Link]

-

Phenol. (2024). Sciencemadness Wiki. [Link]

-

Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. (2020). RSC Publishing. [Link]

-

1,2-Dithiolane. (n.d.). Wikipedia. [Link]

-

Phenol. (1989). Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]

-

Phenol hydrogen bonding physical chemical properties electrophilic substitution chlorine bromine nitric acid acidity of phenols uses chlorophenols phenyl phenolic esters advanced A level organic chemistry revision notes doc brown. (n.d.). Doc Brown's Chemistry. [Link]

-

2.6: Intermolecular Force and Physical Properties of Organic Compounds. (2021). Chemistry LibreTexts. [Link]

-

Bromination of Phenols (video). (n.d.). Khan Academy. [Link]

Sources

- 1. Phenol hydrogen bonding physical chemical properties electrophilic substitution chlorine bromine nitric acid acidity of phenols uses chlorophenols phenyl phenolic esters advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 2. ruishuangchemical.com [ruishuangchemical.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, Properties, Chemical Reactivity of 1,3-Dithiolane_Chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. researchgate.net [researchgate.net]

- 8. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. scirp.org [scirp.org]

- 11. mdpi.com [mdpi.com]

Methodological & Application

synthesis of 4-Bromo-2-(1,3-dithiolan-2-yl)phenol from 4-bromosalicylaldehyde

Application Note & Protocol

Executive Summary

This technical guide details the robust synthesis of 4-Bromo-2-(1,3-dithiolan-2-yl)phenol from 4-bromosalicylaldehyde . The 1,3-dithiolane moiety serves two critical functions in modern drug discovery: it acts as a robust protecting group for the aldehyde under basic/nucleophilic conditions and functions as a "masked" carbonyl that can be exploited for umpolung chemistry (e.g., Corey-Seebach reaction) or reduced to a methylene group (Mozingo reduction).

This protocol utilizes a Lewis acid-catalyzed thioacetalization strategy, optimized for chemoselectivity in the presence of a free phenolic hydroxyl group.

Scientific Foundation

Structural Analysis & Strategy

The starting material, 4-bromosalicylaldehyde , presents a specific challenge: the ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This reduces the electrophilicity of the carbonyl carbon, potentially sluggish reaction kinetics compared to non-hydrogen-bonded aldehydes.

To overcome this, we employ Boron Trifluoride Diethyl Etherate (

Reaction Mechanism

The transformation proceeds via a classic acid-catalyzed dithioacetalization mechanism.

-

Activation: Coordination of

to the carbonyl oxygen. -

Addition: Nucleophilic attack by the first sulfur atom of 1,2-ethanedithiol.

-

Cyclization: Loss of water (facilitated by the Lewis acid) and intramolecular attack by the second sulfur atom to close the five-membered ring.

Figure 1: Mechanistic pathway for the Lewis acid-catalyzed formation of the 1,3-dithiolane ring.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role |

| 4-Bromosalicylaldehyde | 201.02 | 1.0 | Substrate |

| 1,2-Ethanedithiol | 94.20 | 1.2 | Reagent (Nucleophile) |

| 141.93 | 0.2 - 0.5 | Lewis Acid Catalyst | |

| Dichloromethane (DCM) | - | Solvent | Anhydrous reaction medium |

| Bleach (NaOCl) | - | Quench | Destroys unreacted thiol |

Step-by-Step Procedure

Pre-requisites: Flame-dried glassware, inert atmosphere (

Step 1: Setup and Solubilization

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a rubber septum.

-

Purge the flask with Nitrogen (

) for 5 minutes. -

Add 4-Bromosalicylaldehyde (2.01 g, 10.0 mmol) to the flask.

-

Add anhydrous DCM (20 mL) via syringe. Stir until the solid is fully dissolved.

-

Note: If solubility is poor at RT, gentle warming is permissible, but cool back to RT before proceeding.

-

Step 2: Reagent Addition

-

Add 1,2-Ethanedithiol (1.0 mL, ~12.0 mmol) dropwise via syringe.

-

Critical Safety: Dispense dithiol inside the hood. Keep bleach solution nearby to neutralize any spills immediately.

-

-

Cool the mixture to 0°C using an ice bath. While the reaction can proceed at RT, starting cold minimizes potential polymerization or side reactions with the phenol.

Step 3: Catalysis

-

Add

(0.25 mL, ~2.0 mmol) dropwise over 2 minutes.-

Observation: The solution color may darken (yellow/orange) upon catalyst addition.

-

-

Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (25°C) .

-

Stir for 2–4 hours . Monitor by TLC (Eluent: 20% EtOAc in Hexanes).

-

Endpoint: Disappearance of the aldehyde spot (

) and appearance of a less polar product spot (

-

Step 4: Workup & Odor Control

-

Quenching: Pour the reaction mixture carefully into a separatory funnel containing 30 mL of 10% NaOH solution.

-

Why: NaOH deprotonates the unreacted dithiol, keeping it in the aqueous phase, and neutralizes the

.

-

-

Extraction: Shake vigorously and separate the layers. Collect the organic (DCM) layer.

-

Washing: Wash the organic layer with:

-

1x 30 mL Water

-

1x 30 mL Brine (Sat. NaCl)

-

-

Drying: Dry the organic layer over anhydrous

or -

Filtration & Concentration: Filter off the drying agent and concentrate the filtrate in vacuo (Rotavap).

-

Odor Note: The rotary evaporator trap should be treated with bleach immediately after use.

-

Step 5: Purification

-

The crude residue is typically a viscous oil or low-melting solid.

-

Recrystallization: If solid, recrystallize from Ethanol/Hexane.

-

Column Chromatography: If oil, purify via silica gel chromatography (Gradient: 0%

10% EtOAc in Hexanes).

Figure 2: Workup workflow emphasizing safety and thiol remediation.

Quality Control & Characterization

Confirm structure and purity using

| Nucleus | Shift ( | Multiplicity | Assignment |

| 5.90 - 6.10 | Singlet (1H) | Methine (-CH-S-S) : Diagnostic signal for dithiolane. | |

| 3.30 - 3.60 | Multiplet (4H) | Ethylene Bridge (-S-CH2-CH2-S-) : Characteristic AA'BB' system. | |

| 6.80 - 7.50 | Multiplet (3H) | Aromatic Protons : Pattern depends on substitution (d, dd, d). | |

| ~7.0 - 9.0 | Broad Singlet | Phenolic -OH : Shift varies with concentration/solvent ( |

Melting Point: The product is expected to be a white to off-white solid.

-

Target Range: Determine experimentally (Lit. analogs range 80–120°C depending on purity).

Safety & Troubleshooting

Thiol Management (Critical)

-

Hazard: 1,2-Ethanedithiol is toxic and has a stench threshold in the ppb range.

-

Neutralization: Keep a "Quench Station" ready: a beaker with 10% Bleach (sodium hypochlorite). All syringes, needles, and glassware contacting the thiol must be soaked in bleach for 24h before standard cleaning. This oxidizes the thiol to the odorless sulfonic acid/disulfide.

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Reaction Stalled | Add additional 0.2 eq of | |

| Low Yield | Polymerization of dithiol. | Ensure reaction is cooled to 0°C during addition. Use fresh dithiol. |

| Product Smells | Trace dithiol remaining. | Wash organic layer with 10% NaOH again. Recrystallize to remove trapped impurities. |

References

-

General Thioacetalization Protocol: Lai, J., et al. "Fe-Catalyzed Direct Dithioacetalization of Aldehydes with 2-Chloro-1,3-dithiane." Organic Letters, 2014, 16(17), 4396–4399. [Link]

-

Lewis Acid C

): Ong, B. S. "Cleavage of thioacetals with tributyltin hydride. A convenient synthesis of sulfides." Tetrahedron Letters, 1980, 21(44), 4225-4228. (Describes stability and formation principles). [Link] -

Salicylaldehyde Reactivity: Hansen, T. V., Skattebøl, L. "Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde." Organic Syntheses, 2005, 82, 64. (Provides context on the starting material properties). [Link]

Sources

- 1. Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-(1,3-dithiolan-2-yl)phenol

Executive Summary

This guide details the optimized protocol for performing Suzuki-Miyaura cross-coupling on 4-Bromo-2-(1,3-dithiolan-2-yl)phenol , a challenging substrate containing both a free phenol and a sulfur-rich dithiolane moiety.

The primary technical hurdle in this transformation is catalyst poisoning caused by the dithiolane sulfur atoms, which coordinate strongly to Palladium (Pd), arresting the catalytic cycle. A secondary challenge is the acidic phenolic proton. This note provides a robust, self-validating protocol utilizing Buchwald Precatalysts (SPhos Pd G2) to sterically exclude sulfur interference while maintaining high turnover numbers (TON) for the aryl bromide coupling.

Substrate Analysis & Strategic Approach

The Molecule

The substrate is a "masked" form of 5-bromosalicylaldehyde. The aldehyde is protected as a 1,3-dithiolane to prevent side reactions (e.g., aldol condensation) during coupling.

-

Electrophile: Aryl Bromide (Ar-Br).

-

Nucleophile (Partner): Aryl/Heteroaryl Boronic Acid.

-

Interference 1 (Critical): 1,3-Dithiolane.[1][2] Sulfur is a "soft" donor that binds irreversibly to "soft" Pd(II) species, forming catalytically inactive complexes.

-

Interference 2: Free Phenol (

). Requires a base capable of buffering the reaction without shutting down the catalytic cycle.

The "Sulfur Trap" Mechanism

In standard protocols (e.g.,

The Solution: Steric Bulk & Precatalysts

To overcome sulfur poisoning, we utilize Dialkylbiaryl phosphine ligands (Buchwald Ligands) , specifically SPhos or XPhos .

-

Mechanism of Protection: These ligands are exceptionally bulky. They create a "protective shell" around the Pd center that allows the small Ar-Br bond to enter for oxidative addition but sterically rejects the bulky dithiolane sulfur coordination.

-

Precatalyst Usage: We employ SPhos Pd G2 (Generation 2 Precatalyst).[3][4] This ensures a defined 1:1 Pd:Ligand ratio and rapid activation at room temperature, avoiding the induction period where naked Pd(0) is most vulnerable to sulfur aggregation.

Critical Parameter Analysis

| Parameter | Recommendation | Rationale |

| Catalyst | SPhos Pd G2 (1.0 - 2.0 mol%) | High activity; bulky ligand prevents S-coordination; air-stable solid. |

| Base | K₃PO₄ (3.0 equiv) | Mild enough to tolerate functional groups; buffers the phenol; promotes transmetallation. |

| Solvent | Toluene : Water (10:1) | Biphasic system solubilizes organic substrate and inorganic base; water is essential for the boronic acid activation. |

| Temperature | 80°C | Sufficient energy to drive the cycle; avoids thermal decomposition of the dithiolane. |

| Atmosphere | Argon/Nitrogen | Strict exclusion of |

Experimental Protocols

Protocol A: High-Throughput Ligand Screening (Microscale)

Use this protocol to validate boronic acid compatibility before scale-up.

-

Preparation: In a glovebox or under Ar flow, charge a 4 mL vial with:

-

Substrate (0.1 mmol, 29 mg)

-

Boronic Acid (0.15 mmol, 1.5 equiv)

-

K₃PO₄ (0.3 mmol, 64 mg)

-

Catalyst: Add 2.0 mol% of Pd source (Screen: SPhos Pd G2, XPhos Pd G2, Pd(dppf)Cl₂).

-

-

Solvation: Add 1.0 mL Toluene (degassed) and 0.1 mL Water (degassed).

-

Reaction: Seal cap with PTFE septum. Heat to 80°C for 4 hours.

-

Analysis: Filter through a silica plug (elute w/ EtOAc). Analyze via LC-MS.

-

Pass Criteria: >90% conversion of Ar-Br; <5% dehalogenated byproduct (Ar-H).

-

Protocol B: Preparative Synthesis (The "Gold Standard")

Scale: 1.0 gram (3.4 mmol) | Target Yield: >85%

Step-by-Step Methodology:

-

Reactor Setup: Equip a 50 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal temperature probe. Flame-dry under vacuum and backfill with Argon (3 cycles).

-

Reagent Charging: Under a positive stream of Argon, add:

-

4-Bromo-2-(1,3-dithiolan-2-yl)phenol: 1.00 g (3.43 mmol)

-

Aryl Boronic Acid: 4.12 mmol (1.2 equiv)

-

Potassium Phosphate (K₃PO₄): 2.18 g (10.3 mmol, 3.0 equiv)

-

SPhos Pd G2: 49 mg (0.068 mmol, 2.0 mol%)

-

-

Solvent Addition:

-

Add Toluene (15 mL) and Deionized Water (1.5 mL).

-

Note: Solvents must be sparged with Argon for 15 mins prior to addition.

-

-

Reaction:

-

Heat the biphasic mixture to 80°C (internal temp).

-

Stir vigorously (800 RPM) to ensure phase mixing.

-

Monitor via TLC (Hexane/EtOAc 3:1) every 2 hours.

-

Visual Check: The reaction should remain dark orange/brown. Formation of a "Pd mirror" or black precipitate indicates catalyst death (sulfur poisoning).

-

-

Work-up:

-

Cool to Room Temperature (RT).

-

Acidify carefully with 1M HCl to pH ~5 (to reprotonate the phenol).

-

Extract with Ethyl Acetate (3 x 20 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[5]

-

-

Purification:

-

Flash Chromatography (SiO₂).[5]

-

Caution: Dithiolanes can be sensitive to highly acidic silica. Use neutral silica or add 1% Et₃N to the eluent if degradation is observed.

-

Mechanism & Workflow Visualization

Figure 1: The Catalytic Cycle & Sulfur Evasion

This diagram illustrates how the bulky SPhos ligand prevents the dithiolane sulfur from poisoning the Palladium center.

Caption: The SPhos ligand (Green path) sterically blocks the Dithiolane Sulfur (Red path) from binding to Pd, enabling the catalytic cycle.

Figure 2: Synthetic Workflow (Protection to Deprotection)

The utility of this reaction lies in the post-coupling recovery of the aldehyde.

Caption: Complete synthetic pathway showing the temporary masking of the aldehyde to survive coupling.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Increase catalyst loading to 3-5 mol%. Switch to XPhos Pd G2 (even bulkier). |

| Pd Black Formation | Catalyst Decomposition | Ensure strict |

| Homocoupling (Ar'-Ar') | Boronic Acid Oxidation | Degas solvents more thoroughly. Add boronic acid slowly (syringe pump). |

| Starting Material Recovery | Failed Activation | Ensure Base (K₃PO₄) is finely ground or use aqueous solution to improve solubility. |

References

-

Buchwald, S. L., et al. "Universal Precatalysts for Palladium-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society, 2013.

- Relevance: Defines the G2/G3 precatalyst system used to overcome difficult substr

-

BenchChem Technical Support. "Troubleshooting Suzuki Reactions in the Presence of Sulfur-Containing Compounds." BenchChem Application Notes.

- Relevance: mechanistic details on sulfur poisoning of Pd(0).

-

Lio, J., et al. "Highly Efficient Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Salts." PMC, 2004.

- Relevance: Protocol for removing the dithiolane group after the Suzuki coupling.

-

RSC Chemical Science. "Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling."[6] Royal Society of Chemistry, 2020.

- Relevance: Discusses the handling of free phenols in cross-coupling reactions.

Sources

- 1. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 2. asianpubs.org [asianpubs.org]

- 3. SPhos Pd G2 CAS#: 1375325-64-6 [m.chemicalbook.com]

- 4. SPhos Pd G2 | Krackeler Scientific, Inc. [krackeler.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

Application Note: Chemoselective Protection of 4-Bromo-2-hydroxybenzaldehyde via 1,3-Dithiolane Formation

Introduction: The Strategic Imperative for Chemoselective Protection

In the landscape of multi-step organic synthesis, the ability to selectively mask a reactive functional group while transforming another is paramount. The substrate 4-bromo-2-hydroxybenzaldehyde presents a classic synthetic challenge, containing three distinct reactive sites: a nucleophilic phenolic hydroxyl group, an electrophilic aromatic aldehyde, and an aryl bromide handle suitable for cross-coupling reactions. Unchecked, this trifecta of reactivity can lead to a complex mixture of products in subsequent transformations.

This application note provides a comprehensive guide to the chemoselective protection of the aldehyde functionality in 4-bromo-2-hydroxybenzaldehyde as a 1,3-dithiolane using 1,2-ethanedithiol. Thioacetals are exceptionally useful protecting groups due to their remarkable stability across a wide range of acidic and basic conditions, and their inertness to many nucleophiles and organometallic reagents.[1][2] The inherent preference of soft sulfur nucleophiles for the soft electrophilic carbon of the aldehyde over the hard phenolic oxygen ensures high selectivity, leaving the hydroxyl group available for further functionalization.

Mechanistic Rationale: The Acid-Catalyzed Path to Protection

The formation of a 1,3-dithiolane from an aldehyde and 1,2-ethanedithiol is a reversible reaction typically catalyzed by a Brønsted or Lewis acid.[3][4] The acid catalyst's role is to activate the carbonyl group, rendering it significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic thiol groups.

The mechanism proceeds through the following key stages:

-

Carbonyl Activation: The acid catalyst (e.g., H⁺ or a Lewis acid like BF₃) coordinates to the carbonyl oxygen, increasing the positive character of the carbonyl carbon.

-

Hemithioacetal Formation: One of the thiol groups of 1,2-ethanedithiol attacks the activated carbonyl carbon. A subsequent deprotonation step yields a hemithioacetal intermediate.

-

Carbocation Formation: The hydroxyl group of the hemithioacetal is protonated by the acid catalyst, transforming it into a good leaving group (water). The departure of a water molecule generates a resonance-stabilized carbocation (a sulfonium ion).

-

Ring Closure: The second, pendant thiol group acts as an intramolecular nucleophile, attacking the carbocation to form the five-membered 1,3-dithiolane ring.

-

Catalyst Regeneration: A final deprotonation step releases the protected product and regenerates the acid catalyst.

Experimental Protocol

This protocol is a representative procedure synthesized from established methods for thioacetalization of aromatic aldehydes.[3][5] Researchers should perform a thorough risk assessment before commencing any experimental work.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Notes |

| 4-Bromo-2-hydroxybenzaldehyde | C₇H₅BrO₂ | 201.02 | 50-54 | >110 | Starting material.[6] |

| 1,2-Ethanedithiol | C₂H₆S₂ | 94.20 | -41 | 144-146 | Pungent odor; use in a fume hood.[7][8] |

| Boron trifluoride diethyl etherate (BF₃·OEt₂) | (C₂H₅)₂O·BF₃ | 141.93 | -60 | 126 | Lewis acid catalyst. Corrosive and moisture-sensitive. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -97 | 40 | Anhydrous solvent. |

| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | N/A | N/A | For quenching the reaction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | N/A | N/A | Drying agent. |

| Silica Gel | SiO₂ | 60.08 | N/A | N/A | For thin-layer and column chromatography. |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-bromo-2-hydroxybenzaldehyde (2.01 g, 10.0 mmol).

-

Solvent Addition: Add 40 mL of anhydrous dichloromethane (DCM) to the flask and stir until the aldehyde has completely dissolved.

-

Reagent Addition: Add 1,2-ethanedithiol (0.93 mL, 1.04 g, 11.0 mmol, 1.1 equivalents) to the solution via syringe.

-

Catalyst Addition: Cool the mixture to 0 °C using an ice-water bath. Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (0.25 mL, 2.0 mmol, 0.2 equivalents) dropwise via syringe. Note: The addition is exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product spot should have a higher Rf than the starting aldehyde.

-

Work-up - Quenching: Once the reaction is complete (disappearance of starting material by TLC), carefully quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution while the flask is in an ice bath.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

-

Work-up - Washing: Combine the organic layers and wash with brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel (using a gradient eluent, e.g., 9:1 to 4:1 Hexanes:Ethyl Acetate) or by recrystallization from a suitable solvent system (e.g., Ethanol/Water) to yield the pure product, 2-(4-bromo-2-hydroxyphenyl)-1,3-dithiolane.

Product Characterization

Proper characterization is essential to confirm the successful formation of the desired protected product and the absence of the starting aldehyde.

Spectroscopic Data Comparison

| Analysis | 4-Bromo-2-hydroxybenzaldehyde (Starting Material)[9] | 2-(4-Bromo-2-hydroxyphenyl)-1,3-dithiolane (Expected Product) | Rationale for Change |

| ¹H NMR | Aldehyde proton (CHO) singlet at ~9.8 ppm. Aromatic protons with characteristic splitting. Phenolic proton (OH) broad singlet. | Disappearance of the ~9.8 ppm signal. Appearance of a new singlet for the dithiolane methine proton (S-CH-S) at ~5.5-6.0 ppm. Appearance of a multiplet for the dithiolane ethylene protons (-SCH₂CH₂S-) at ~3.3-3.6 ppm. | The aldehyde C-H bond is converted to the thioacetal C-H bond, which is significantly more shielded. |

| ¹³C NMR | Aldehyde carbon (C=O) signal at ~196 ppm.[9] | Disappearance of the ~196 ppm signal. Appearance of a new signal for the dithiolane methine carbon (S-C-S) at ~50-60 ppm. | The sp² carbonyl carbon is converted to a more shielded sp³ carbon. |

| IR Spec | Strong carbonyl (C=O) stretch at ~1650-1680 cm⁻¹. Broad O-H stretch. | Disappearance of the strong C=O stretch. The broad O-H stretch will remain. Appearance of C-S stretches in the fingerprint region (~600-800 cm⁻¹). | The carbonyl functional group has been replaced by the thioacetal. |

| Mass Spec | M⁺ peak corresponding to C₇H₅BrO₂ (m/z ~200/202). | M⁺ peak corresponding to C₉H₉BrOS₂ (m/z ~276/278). | The mass increases by the net addition of C₂H₄S₂ and loss of H₂O. |

Troubleshooting and Key Considerations

-

Incomplete Reaction: If TLC analysis shows significant starting material after 4 hours, an additional portion of the Lewis acid catalyst (e.g., 0.05 eq) can be added. Ensure all reagents and solvents are anhydrous, as water can inhibit the catalyst and shift the equilibrium back to the starting materials.[10]

-

Phenol Reactivity: While highly selective, prolonged reaction times or excessive heat could potentially lead to minor side reactions involving the phenol. The described conditions at room temperature are optimized to prevent this.

-

Odor Management: 1,2-ethanedithiol has a potent and unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. Any glassware or equipment that comes into contact with it should be quenched with a bleach solution before being removed from the hood.

-

Catalyst Choice: While BF₃·OEt₂ is highly effective, other catalysts like p-toluenesulfonic acid (p-TsOH), iodine, or various metal triflates can also be used, sometimes under solvent-free conditions or with azeotropic removal of water.[3][5] The choice may depend on the substrate's sensitivity to different acidic conditions.

Utility: Deprotection Strategies

The value of a protecting group is measured by both its stability and the ease with which it can be removed. 1,3-Dithiolanes can be readily cleaved to regenerate the parent carbonyl compound under specific conditions that typically do not affect other functional groups. Common methods include:

-

Mercury(II)-based reagents: A classic but toxic method using reagents like HgCl₂ or Hg(NO₃)₂ in aqueous acetonitrile.[2]

-

Oxidative methods: Reagents such as o-iodoxybenzoic acid (IBX), N-bromosuccinimide (NBS), or bis(trifluoroacetoxy)iodobenzene (PIFA) can effectively deprotect the thioacetal.[3][11]

-

Photocatalysis: Visible-light-induced cleavage using molecular iodine as a photocatalyst has emerged as a milder alternative.[1]

This strategic protection and deprotection sequence allows for the selective manipulation of the phenolic hydroxyl or aryl bromide functionalities of 4-bromo-2-hydroxybenzaldehyde, opening avenues for complex molecular construction.

References

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

-

Kamenev, P. A., & Kananovich, D. G. (2020). Reagents for the Preparation and Cleavage of 1,3-Dithiolanes. ResearchGate. Retrieved from [Link]

- Li, J-T., et al. (2007). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. E-Journal of Chemistry.

-

Wikipedia. (n.d.). Thioacetal. Retrieved from [Link]

- Heravi, M. M., et al. (2007). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II)

-

Organic Chemistry Portal. (n.d.). Thioacetal synthesis by thioacetalisation or 1,4-addition. Retrieved from [Link]

-

Khan Academy. (n.d.). Acetals as protecting groups and thioacetals. Retrieved from [Link]

- Elleuch, H., et al. (2017).

-

Chemistry LibreTexts. (2023). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Why are protic acids not used for the formation of thioacetals?. Retrieved from [Link]

-

PubChem. (n.d.). Ethane-1,2-dithiol;phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Ghorbani-Vaghei, R., & Karimi-Zarchi, M. A. (2006). Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes using... Arkivoc.

- Google Patents. (n.d.). Process for preparing 1, 2-ethanedithiol.

-

YouTube. (2020). Preparations of aldehydes and Ketones from 1,3-dithiane. Retrieved from [Link]

-

Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Selective carbonyl protection using ethylene glycol. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

- National Center for Biotechnology Information. (2018). Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides. Journal of Visualized Experiments.

-

Wikipedia. (n.d.). Ethane-1,2-dithiol. Retrieved from [Link]

-

ResearchGate. (2013). Synthesis of 1,3-dithiane and 1,3-dithiolane derivatives by tungstate sulfuric acid: Recyclable and green catalyst. Retrieved from [Link]

-

Pearson. (n.d.). Acetals can serve as protecting groups for 1,2-diols, as well as.... Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,3-dithiane. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-bromo-2-hydroxybenzaldehyde. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 4. Thioacetal - Wikipedia [en.wikipedia.org]

- 5. Thioacetal synthesis by thioacetalisation or 1,4-addition [organic-chemistry.org]

- 6. 4-Bromo-2-hydroxybenzaldehyde 97 22532-62-3 [sigmaaldrich.com]

- 7. Ethane-1,2-dithiol - Wikipedia [en.wikipedia.org]

- 8. 1,2-Ethanedithiol | 540-63-6 [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 11. arkat-usa.org [arkat-usa.org]

Application Note: Chemoselective Preparation of Dithiolane-Protected Phenolic Carbonyls

The following Application Note and Protocol is designed for research scientists and drug development professionals. It addresses the specific synthetic challenge of installing 1,3-dithiolane protecting groups on carbonyl-containing substrates, with a specific focus on the complexities introduced by phenolic moieties .

Catalyst System: Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) Methodology: Lewis Acid-Catalyzed Thioacetalization[1][2]

Executive Summary & Strategic Rationale

The protection of carbonyl groups (aldehydes and ketones) as 1,3-dithiolanes is a pivotal strategy in complex molecule synthesis, particularly when the substrate contains a free phenol. Unlike oxygen-based acetals (dioxolanes), dithiolanes exhibit exceptional stability toward nucleophilic bases, hydrides, and organometallic reagents (e.g., Grignard, alkyl lithiums). This orthogonality allows researchers to deprotonate the phenolic hydroxyl or perform skeletal rearrangements without compromising the carbonyl mask.

However, the presence of a free phenol presents a unique challenge when using BF₃·OEt₂ . Phenols are hard Lewis bases that can coordinate with the hard Lewis acid (boron), potentially poisoning the catalyst or altering regioselectivity. This protocol details a high-fidelity method to overcome these "catalyst sinks" while managing the extreme olfactory hazards of 1,2-ethanedithiol.

Key Mechanistic Advantages[2][3]

-

Thermodynamic Stability: The formation of the 5-membered dithiolane ring is entropically driven and highly favored over the open-chain thioacetal.

-

"Soft" Nucleophile / "Hard" Activation: The sulfur atoms (soft nucleophiles) rapidly attack the hard carbonyl carbon activated by the BF₃ (hard Lewis acid), a synergy that proceeds efficiently even in sterically congested systems.

-

Umpolung Potential: The resulting dithiolane proton is acidic (pKa ~31), allowing the original carbonyl carbon to function as a nucleophile (acyl anion equivalent) in subsequent lithiation steps (Corey-Seebach reaction).

Mechanistic Pathway

The reaction follows a Lewis acid-activated nucleophilic addition-elimination sequence. Understanding the Phenol-Boron Interaction is critical for stoichiometry adjustments.

Figure 1: Reaction mechanism highlighting the competitive coordination of the phenol (Off-Cycle Species) which necessitates careful catalyst stoichiometry.

Experimental Protocol

Safety Alert: 1,2-Ethanedithiol has an intense, repulsive stench (skunk-like) detectable at ppb levels. All work must be performed in a high-efficiency fume hood. All glassware and waste must be treated with bleach (NaOCl) immediately.

Materials & Reagents

| Component | Specification | Role |

| Substrate | Phenolic Aldehyde/Ketone | Target Molecule |

| Reagent | 1,2-Ethanedithiol (>98%) | Thioacetalization Agent |

| Catalyst | BF₃[3][4][5]·OEt₂ (46.5% BF₃) | Lewis Acid Activator |

| Solvent | Dichloromethane (DCM) | Anhydrous (dried over CaH₂ or molecular sieves) |

| Quench | 10% NaOH or NaHCO₃ | Acid Neutralization |

| Waste Treatment | 10% Sodium Hypochlorite (Bleach) | Stench Oxidation |

Step-by-Step Procedure

Phase 1: Preparation & "Stench Defense"

-

Glassware Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Attach an argon/nitrogen inlet.

-

Bleach Trap: Prepare a bath of 10% bleach in the hood to immediately submerge used syringes and needles.

-

Scrubber: Connect the reaction vessel outlet to a bleach-filled bubbler to neutralize escaping thiol vapors.

Phase 2: The Reaction[2]

-

Solvation: Charge the RBF with the Phenolic Substrate (1.0 equiv) and anhydrous DCM (0.2 M concentration).

-

Thiol Addition: Add 1,2-Ethanedithiol (1.2 – 1.5 equiv) via syringe.

-

Note: Use 1.5 equiv if the substrate is sterically hindered (e.g., ortho-substituted phenols).

-

-

Catalyst Injection: Cool the mixture to 0°C (ice bath). Dropwise, add BF₃[6]·OEt₂ (0.1 – 0.5 equiv).

-

Expert Insight: While 0.1 equiv is standard for simple carbonyls, phenolic substrates often require 0.3 – 0.5 equiv . The phenolic -OH coordinates with BF₃, temporarily removing it from the catalytic cycle. If the reaction stalls, add an additional 0.1 equiv.

-

-

Incubation: Allow the reaction to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor via TLC (stain with KMnO₄ or Iodine; dithiolanes are UV active).

Phase 3: Workup & Purification

-

Quench: Cool to 0°C and slowly add 10% NaOH (or sat. NaHCO₃).[4]

-

Why NaOH? It converts the unreacted toxic dithiol into water-soluble sodium salts and deprotonates the phenol, keeping it in the aqueous phase if you wish to wash away non-phenolic impurities (optional extraction strategy).

-

Standard Path: Use NaHCO₃, extract with DCM (3x).[4]

-

-

Stench Oxidation (Critical): Treat the aqueous waste stream immediately with bleach.

-

Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Flash column chromatography (Silica Gel).

-

Eluent: Hexanes/Ethyl Acetate. Dithiolanes are non-polar; they typically elute much faster than the parent phenolic carbonyl.

-

Troubleshooting & Optimization

The following table summarizes common failure modes and corrective actions, specifically calibrated for phenolic substrates.

| Observation | Diagnosis | Corrective Action |

| Reaction Stalls (<50% conversion) | Catalyst Poisoning | The phenol -OH is sequestering BF₃. Increase catalyst loading to 0.5–1.0 equiv or increase temperature to 40°C. |

| Polymerization / Gumming | Acid Sensitivity | Phenols can be prone to Friedel-Crafts-like polymerization with high BF₃ loads. Dilute reaction to 0.1 M or switch to milder Lewis acid (e.g., Zn(OTf)₂). |

| Product Hydrolysis on Column | Acidic Silica | Dithiolanes are stable, but trace acid on silica can degrade them over time. Add 1% Triethylamine (Et₃N) to the eluent. |

| Intolerable Smell | Leak / Poor Quench | Ensure all septa are tight. Do not use rotary evaporator until the crude is washed with bleach/oxidant. |

Workflow Visualization

This diagram outlines the operational flow, emphasizing the critical safety steps required when handling dithiol reagents.

Figure 2: Operational workflow emphasizing the segregation of toxic waste streams.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for stability profiles of 1,3-dithiolanes).

-

Hatch, R. P., et al. (1978). "1,3-Dithiolanes as protecting groups in organic synthesis." Journal of Organic Chemistry, 43(21), 4172–4177. Link

- Ong, B. S. (1980). "Desulfurization of dithioacetals." Tetrahedron Letters, 21(44), 4225-4228. (Discusses the stability and removal, highlighting the utility of the dithiolane mask).

-

Xiao, Z. P., et al. (2014).[3] "Selective Acylation of Phenols in Boron Trifluoride Diethyl Etherate Solution." Asian Journal of Chemistry, 26(23), 8039.[8] (Provides evidence of BF₃ interaction with phenolic hydroxyls).[3][8] Link[3]

- Smith, A. B., et al. (1998). "Dithiane-based strategies in natural product synthesis." Accounts of Chemical Research, 31(1), 35-46. (Context for the "umpolung" application of dithiolane/dithiane protected carbonyls).

Sources

- 1. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 2. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 3. asianpubs.org [asianpubs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. BF3·Et2O Mediated Cascade Cyclizations: Synthesis of Schweinfurthins F and G - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbonyl Protecting Groups - Stability [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

Technical Application Note: Chemoselective Umpolung Alkylation of 4-Bromo-2-(1,3-dithiolan-2-yl)phenol

Executive Summary & Strategic Analysis

This guide details the methodology for the umpolung C-alkylation of 4-bromo-2-(1,3-dithiolan-2-yl)phenol. This substrate represents a "masked" 5-bromosalicylaldehyde. Under normal carbonyl chemistry, the aldehydic carbon is electrophilic. By converting it to a 1,3-dithiolane, we invert this polarity (umpolung), rendering the carbon nucleophilic upon deprotonation.[1]

The Critical Challenge: Chemoselectivity The substrate contains three reactive sites that compete during the lithiation step:

-

Phenolic -OH (pKa ~10): Highly acidic; will quench organolithiums immediately.

-

Aryl Bromide (Ar-Br): Susceptible to Lithium-Halogen (Li-Hal) exchange.

-

Dithiolane C-H (pKa ~31): The target for deprotonation.

Operational Strategy:

-

Step 1: Phenol Protection. Mandatory. A free phenoxide anion electron-donates into the ring, destabilizing the benzylic carbanion and reducing the acidity of the dithiolane proton. Furthermore, it requires excess base. We will use a Methoxymethyl (MOM) ether for its robustness against strong bases.

-

Step 2: Base Selection. Standard Corey-Seebach protocols use n-Butyllithium (n-BuLi). Do NOT use n-BuLi for this substrate. n-BuLi performs Li-Hal exchange on the aryl bromide faster than it deprotonates the dithiolane. We must use Lithium Diisopropylamide (LDA) , which is sufficiently basic to deprotonate the dithiolane but kinetically poor at Li-Hal exchange, preserving the aryl bromide.

-

Step 3: Hydrolysis. Mild oxidative hydrolysis to restore the carbonyl.

Reaction Pathway & Mechanism[1][2][3]

The following diagram outlines the critical decision pathways and the specific mechanism for retaining the aryl bromide functionality.

Caption: Workflow logic for chemoselective alkylation. Note the divergence at Base Selection to avoid debromination.

Detailed Experimental Protocols

Protocol A: Phenol Protection (MOM Ether Formation)

Objective: Mask the acidic proton to prevent base quenching and electronic deactivation of the ring.

Reagents:

-

Substrate: 4-bromo-2-(1,3-dithiolan-2-yl)phenol (1.0 equiv)

-

Chloromethyl methyl ether (MOM-Cl) (1.5 equiv) [Caution: Carcinogen]

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Solvent: Dichloromethane (DCM), anhydrous.

Procedure:

-

Dissolve the substrate in anhydrous DCM (0.5 M concentration) under nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add DIPEA dropwise via syringe.

-

Add MOM-Cl dropwise over 10 minutes.

-

Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours.

-

Validation: Monitor via TLC (Hexane/EtOAc). The product (MOM-ether) will be less polar than the starting phenol.

-

Workup: Quench with saturated NaHCO₃. Extract with DCM.[2][3] Wash organics with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (typically 10-20% EtOAc in Hexane).

Protocol B: Umpolung C-Alkylation (The Core Reaction)

Objective: Generate the acyl anion equivalent and trap with an electrophile without touching the Ar-Br.

Reagents:

-

MOM-protected Substrate (1.0 equiv)

-

Lithium Diisopropylamide (LDA) (1.2 equiv)

-

Note: Prepare fresh or use high-quality commercial solution.

-

-

Electrophile (R-X, e.g., Methyl Iodide, Benzyl Bromide) (1.5 equiv)

-

Solvent: THF (anhydrous, inhibitor-free).

Procedure:

-

Setup: Flame-dry a 2-neck round bottom flask. Flush with Argon (preferred over Nitrogen for lithiation).

-

Dissolution: Dissolve the MOM-protected substrate in THF (0.2 M).

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.

-

Lithiation: Add LDA solution (1.2 equiv) dropwise down the side of the flask over 10 minutes.

-

Observation: A color change (often yellow or orange) indicates formation of the dithiolane anion.

-

Timing: Stir at -78°C for 30–45 minutes. Do not warm up.

-

-

Alkylation: Add the Electrophile (R-X) neat or as a THF solution dropwise.

-

Note: If using solid electrophiles, dissolve in minimal THF first.

-

-

Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C over 1 hour.

-

Quench: Quench carefully with saturated NH₄Cl solution.

-

Workup: Extract with Et₂O or EtOAc. Wash with water and brine. Dry over MgSO₄.[3]

-

Data Analysis: Check 1H NMR. The diagnostic triplet of the dithiolane C2-H (approx δ 5.8-6.0 ppm) should disappear, replaced by the alkyl group signals.

Protocol C: Deprotection (Restoring the Carbonyl)

Objective: Hydrolyze the dithiolane to a ketone. Note: This step preserves the MOM group usually; if global deprotection is needed, acid hydrolysis is required.

Reagents:

-

Mercury(II) Oxide (HgO) (2.0 equiv)

-

Boron Trifluoride Etherate (BF₃·OEt₂) (2.0 equiv)

-

Solvent: 85:15 THF/Water.

Procedure:

-

Dissolve the alkylated intermediate in THF/Water.

-

Add HgO (red or yellow) in one portion.

-

Add BF₃[2]·OEt₂ dropwise vigorously (exothermic).

-

Stir at RT for 1–2 hours. The mixture will become a suspension of mercury salts.

-

Filtration: Filter through a pad of Celite to remove mercury salts. Wash the pad with Et₂O.

-

Workup: Wash the filtrate with saturated NaHCO₃ (to remove acid) and brine.

-

Result: The product is the ortho-MOM-protected aryl ketone.

Data Summary & Troubleshooting

| Parameter | Recommended Condition | Why? |

| Base | LDA (or LiHMDS) | n-BuLi causes Li-Hal exchange (loss of Br). LDA is non-nucleophilic. |

| Temperature | -78°C | Essential to stabilize the carbanion and prevent benzyne formation or elimination. |

| Protecting Group | MOM or SEM | Stable to LDA. Silyl ethers (TBS) are risky due to potential anion migration. |

| Solvent | THF | Required for solubility and coordination of Lithium species. |

| Additive | HMPA (Optional) | Add 1-2 equiv if alkylation is sluggish (increases anion reactivity). |

Troubleshooting Guide:

-

Problem: Loss of Bromine in the product.

-

Cause: Base was too nucleophilic (n-BuLi used?) or temp was too high during lithiation.

-

Fix: Ensure LDA is used; keep at -78°C strictly.

-

-

Problem: Low Yield of Alkylation.

-

Cause: Steric hindrance of the dithiolane or enolization of the electrophile.

-

Fix: Add HMPA or DMPU as a co-solvent. Use a more reactive electrophile (Iodide > Bromide).

-

-

Problem: Starting Material Recovery.

-

Cause: Deprotonation failed.

-

Fix: Ensure THF is anhydrous. The dithiolane proton is less acidic than a dithiane; ensure LDA is fresh.

-

References

-

Corey, E. J., & Seebach, D. (1965).[1] "Carbanions of 1,3-Dithianes. Reagents for C-C Bond Formation by Nucleophilic Displacement and Carbonyl Addition." Angewandte Chemie International Edition, 4(12), 1075-1077.

-

Seebach, D. (1979). "Methods of Reactivity Umpolung." Angewandte Chemie International Edition, 18(4), 239-258.

-

Yus, M., & Nájera, C. (2003). "The role of 1,3-dithianes in natural product synthesis." Chemical Reviews, 103(8), 2701-2828. (Discusses compatibility with aryl halides).

-

Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Source for MOM protection stability).

-

Smith, A. B., et al. (1986). "Dithiane-based strategies: Mercury-mediated hydrolysis protocols." Journal of Organic Chemistry, 51(19), 3718. (Source for HgO/BF3 deprotection).

Sources

Troubleshooting & Optimization

Technical Support Center: Chemoselective Dithiolane Deprotection

Topic: Avoiding Phenol Oxidation During Dithiolane Deprotection Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

The Core Problem: The "Chemoselective Dilemma"

User Query: "I am trying to remove a 1,3-dithiolane protecting group to restore a ketone. My molecule has a free phenol. Every time I use Iodine (

Technical Diagnosis:

You are experiencing oxidative failure . The reagents you selected (

-

The Mechanism of Failure: Phenols are electron-rich arenes. In the presence of oxidants, they readily oxidize to form quinones (often red/yellow) or undergo oxidative radical coupling (forming black tar/polymers).

-

The Conflict: Dithiolane deprotection usually requires activating the sulfur (a "soft" nucleophile) with a "soft" electrophile. However, many standard reagents are "hard" oxidants that attack the "hard" phenolic oxygen first.

The Solution Strategy: You must switch from Oxidative Hydrolysis to Trans-thioacetalization or Non-Oxidative Lewis Acid Activation .

Decision Matrix: Selecting the Right Protocol

Use this logic flow to select your reagent. Do not guess; the electronics of your phenol dictate the method.

Figure 1: Decision tree for reagent selection based on phenolic stability.

Validated Protocols

Protocol A: The "Green" Fix (Glyoxylic Acid)

Best For: Highly sensitive phenols (catechols, hydroquinones) and acid-sensitive substrates. Mechanism: Trans-thioacetalization. The dithiolane is not "removed"; it is transferred to the glyoxylic acid (which is a more reactive aldehyde), releasing your ketone. This is an equilibrium process driven by the stability of the new dithiolane species.

Reagents:

-

50% Aqueous Glyoxylic Acid (cheap, commercially available)

-

Solvent: Glacial Acetic Acid (or DCM if solubility is poor)

-

Amberlyst 15 (optional catalyst for acceleration)

Step-by-Step:

-

Dissolve the dithiolane substrate (1.0 equiv) in Glacial Acetic Acid (approx. 5–10 mL per mmol).

-

Add Glyoxylic Acid (50% aq. solution, 5.0 – 10.0 equiv).[1]

-

Optional: Add Amberlyst 15 resin (100 mg/mmol) to accelerate the exchange.

-

Stir at Room Temperature for 2–6 hours.

-

Checkpoint: Monitor TLC. The spot for the dithiolane should disappear. The reaction mixture should not turn dark (pale yellow is acceptable).

-

-

Workup: Filter off the resin (if used). Dilute with EtOAc. Wash carefully with saturated

(to remove acetic/glyoxylic acid) until pH is neutral. -

Dry over

and concentrate.

Why this works: Glyoxylic acid acts as a "sponge" for the dithiol. It contains no oxidants, so the phenol remains untouched.

Protocol B: The "Chemical" Fix (TMSCl / NaI)

Best For: Sterically hindered ketones or when you need a water-free environment. Mechanism: Soft Lewis Acid Activation. The Iodide ion (soft nucleophile) and TMS (hard electrophile) work in concert. The TMS activates the sulfur (or the acetal oxygen if present), and Iodide acts as a nucleophile to cleave the C-S bond.

Reagents:

Step-by-Step:

-

Dissolve dithiolane (1.0 equiv) and NaI (4.0 equiv) in dry Acetonitrile.

-

Cool to 0°C (ice bath).

-

Dropwise add TMSCl (4.0 equiv).

-

Note: The mixture may become cloudy (NaCl precipitation).

-

-

Allow to warm to Room Temperature. Stir for 4–12 hours.

-

Quench: Pour into a mixture of water and diethyl ether.

-

Scavenge: Wash the organic layer with 10% aqueous Sodium Thiosulfate (

) to remove any trace iodine that might have formed (though this method generates minimal free

Why this works: This method avoids direct oxidants.[3][4][5][6][7][8] While TMSCl protects the phenol as a silyl ether (Ar-O-TMS) in situ, this is actually beneficial. The silyl group falls off during the aqueous workup, returning your free phenol.

Troubleshooting & FAQ

| Symptom | Diagnosis | Corrective Action |

| Reaction turns black/tarry instantly. | Oxidation. You used a radical oxidant (NBS, | Stop. Discard batch. Switch to Protocol A (Glyoxylic Acid). |

| Reaction is stalled (No conversion). | Equilibrium limit. (If using Protocol A). The dithiol transfer has reached equilibrium. | Add more Glyoxylic Acid (up to 20 eq) or increase temperature to 40°C. |

| Phenol is methylated (Anisole formed). | Side Reaction. You used Methyl Iodide (MeI) with a base (e.g., | Avoid MeI. If you must use MeI for alkylative hydrolysis, use no base or a non-nucleophilic buffer. Protocol B is safer. |

| Product is fluorinated. | Wrong Reagent. You used Selectfluor. | Selectfluor is an electrophilic fluorinating agent. It will fluorinate phenols ortho to the -OH. Never use Selectfluor with free phenols. |

Mechanistic Visualization

Understanding why Glyoxylic Acid works helps you trust the method. It is a "Swap," not a "Burn."

Figure 2: The Trans-thioacetalization mechanism. The dithiol moiety prefers the highly electrophilic aldehyde of glyoxylic acid over your ketone, driving the reaction forward without oxidation.

References & Authoritative Sources

-

Chavan, S. P., et al. (2001).[9] Chemoselective Deprotection of 1,3-Oxathiolanes Using Amberlyst 15 and Glyoxylic Acid under Solvent Free Conditions.[9]Synlett .[6][9]

-

Relevance: Establishes Glyoxylic acid as a superior, non-oxidative reagent for sensitive substrates.[5]

-

-

Ganguly, N. C., et al. (2009).[4][6] A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst.[4][6][7]Synthesis .

-

Relevance: Discusses oxidative risks; notes that while

can work, surfactant conditions (SDS) are often needed to protect sensitive groups.[2]

-

-

Reddy, P., et al. (2005).[10] Gem-Difluorination of 2,2-diaryl-1,3-dithiolanes by Selectfluor®.Chemical Communications .[10]

-

Relevance:Warning citation. Demonstrates that Selectfluor converts dithiolanes to gem-difluorides, proving it is unsuitable for simple deprotection in this context.

-

-

Labar, D., et al. (1985). Silane/Iodine based deprotection.[2][3][4][6][7]Tetrahedron Letters .

-

Relevance: Foundational work on TMSCl/NaI (Silicon-based) deprotection mechanisms.

-

Disclaimer: These protocols involve hazardous chemicals. Always review the Safety Data Sheet (SDS) for Glyoxylic Acid, TMSCl, and Acetonitrile before use. Perform all reactions in a fume hood.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]

- 5. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [논문]Chemoselective Deprotection of 1,3-Oxathiolanes Using Amberlyst 15 and Glyoxylic Acid under Solvent Free Conditions [scienceon.kisti.re.kr]

- 10. "Gem-Difluorination of 2,2-diaryl-1,3-dithiolanes by Selectfluor® and P" by Prakash Reddy, Ramesh Alleti et al. [scholarsmine.mst.edu]

Validation & Comparative

A Researcher's Guide: Selecting the Optimal Aldehyde Protection for 4-Bromosalicylaldehyde

In the realm of multi-step organic synthesis, particularly in the development of pharmaceutical intermediates and complex natural products, the strategic protection and deprotection of functional groups is a cornerstone of success. 4-Bromosalicylaldehyde, a versatile building block featuring both a reactive aldehyde and a phenolic hydroxyl group, presents a classic chemoselectivity challenge. Protecting the aldehyde is often necessary to allow for selective modification at other positions, such as the phenolic hydroxyl or the aromatic ring.

This guide provides an in-depth, data-driven comparison of two of the most common cyclic protecting groups for aldehydes: the 1,3-dioxolane (an acetal) and the 1,3-dithiolane (a thioacetal). We will explore the causality behind experimental choices, from formation to cleavage, to empower researchers to select the most robust and efficient strategy for their specific synthetic pathway.

The Strategic Decision: Acetal vs. Thioacetal

The fundamental difference between dioxolanes and dithiolanes lies in their relative stability and the conditions required for their removal. This dichotomy forms the basis of the strategic choice a chemist must make.

-

1,3-Dioxolanes are oxygen-based acetals. They are characterized by their stability under basic and nucleophilic conditions but are readily cleaved by aqueous acid. This makes them ideal for synthetic routes involving organometallics, hydride reductions, or base-mediated reactions, provided the final deprotection step is compatible with acidic workup.

-

1,3-Dithiolanes , their sulfur-based counterparts, are significantly more robust. Their stability to a wide range of both acidic and basic conditions makes them a go-to choice for protecting an aldehyde through a lengthy, demanding synthetic sequence.[1] However, this exceptional stability comes at a cost: their removal, or deprotection, is often non-trivial and can require harsh oxidative conditions or toxic heavy metal reagents.[2]

Below is a visual representation of the protection reactions for 4-bromosalicylaldehyde.

Comparative Performance Data

The choice of protecting group is dictated by the planned downstream reaction conditions. The following table summarizes the key performance characteristics of each group.

| Feature | 1,3-Dioxolane (Acetal) | 1,3-Dithiolane (Thioacetal) |

| Formation Reagents | Ethylene glycol, acid catalyst (p-TsOH, H₂SO₄)[3] | 1,2-Ethanedithiol, Lewis acid (BF₃·OEt₂) or Brønsted acid[2][4] |

| Typical Conditions | Reflux in toluene with Dean-Stark trap to remove water.[3] | Often at room temperature in a solvent like CH₂Cl₂.[4] |

| Stability: Strong Acid | Labile[5] | Stable [1] |

| Stability: Mild Acid | Labile | Stable |

| Stability: Base | Stable [6] | Stable [7] |